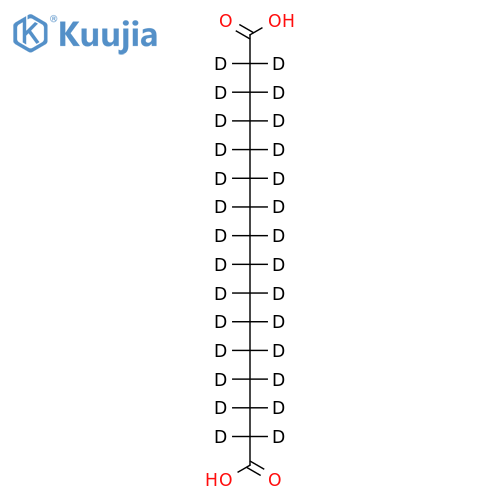A label-free microfluidic assay to quantitatively study antibiotic diffusion through lipid membranes†
Lab on a Chip Pub Date: 2014-05-14 DOI: 10.1039/C4LC00217B
Abstract
With the rise in antibiotic resistance amongst pathogenic bacteria, the study of antibiotic activity and transport across cell membranes is gaining widespread importance. We present a novel, label-free microfluidic assay that quantifies the permeability coefficient of a broad spectrum fluoroquinolone antibiotic, norfloxacin, across lipid membranes using the UV autofluorescence of the drug. We use giant lipid vesicles as highly controlled model systems to study the diffusion through lipid membranes. Our technique directly determines the permeability coefficient without requiring the measurement of the partition coefficient of the antibiotic.

Recommended Literature
- [1] Scalable synthesis of methacrylate-based vitrimer powders by suspension polymerization†
- [2] Development of pharmaceutically relevant bio-based intermediates though aldol condensation and Claisen–Schmidt reactions of dihydrolevoglucosenone (Cyrene®)†
- [3] Cobalt phthalocyanine tetracarboxylic acid modified reduced graphene oxide: a sensitive matrix for the electrocatalytic detection of peroxynitrite and hydrogen peroxide
- [4] UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization†
- [5] Bioactive glasses as potential radioisotope vectors for in situ cancer therapy: investigating the structural effects of yttrium
- [6] Front cover
- [7] Orange emissive carbon dots for colorimetric and fluorescent sensing of 2,4,6-trinitrophenol by fluorescence conversion†
- [8] One step in situself-assembly of microspheres through precipitation polymerization in the presence of an organic template
- [9] Front cover
- [10] Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 130348-90-2









